molecular formula C12H14O2S B13089607 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13089607
M. Wt: 222.31 g/mol
InChI Key: NMELBKWXHJOSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid (CAS 1485352-77-9) is a functionalized cyclobutane carboxylic acid of interest in medicinal chemistry and synthetic methodology development. With a molecular formula of C12H14O2S and a molecular weight of 222.30 g/mol, this compound features a cyclobutane ring core, a scaffold prized for its three-dimensional structure and role as a conformationally restricted skeleton in drug discovery . The cyclobutane ring is a sought-after backbone found in biologically active molecules, and its incorporation is a strategy to "escape from flatland" in the design of pharmaceutical agents . The phenylthio (phenylsulfanyl) substituent on the cyclobutane ring makes this compound a valuable synthetic intermediate. Research indicates that cyclobutane derivatives can be transformed into cyclobutanecarboxamides via advanced synthetic techniques like palladium-catalyzed aminocarbonylation, which allows for the rapid installation of the cyclobutane core into more complex, potentially bioactive molecules . Furthermore, the 1-phenylcyclobutane-1-carboxylic acid structure is a recognized scaffold in the development of targeted inhibitors, such as AKT inhibitors, which are investigated for their antitumor properties . This product is provided with a minimum purity of 95% . As a laboratory chemical, this product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

3-methyl-1-phenylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O2S/c1-9-7-12(8-9,11(13)14)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

NMELBKWXHJOSFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Oxo-1-cyclobutane-carboxylic Acid Precursors

A critical intermediate for the target compound is 3-oxo-1-cyclobutane-carboxylic acid or its esters. A patented method describes a novel synthetic route starting from 3-dichloroacetone, which undergoes ketal formation with ethylene glycol to give 2,2-dichloromethyl-1,3-dioxolane derivatives. Subsequent hydrolysis under acidic conditions (20-25% hydrochloric acid at 100 °C for 45-55 hours) yields the 3-oxo-1-cyclobutane-carboxylic acid with yields ranging from 49% to 92% depending on the ester precursor used (ethyl, methyl, isopropyl, or sec.-propyl esters).

Step Reagents/Conditions Product Yield (%)
Ketal formation 3-Dichloroacetone + ethylene glycol, p-toluenesulfonic acid catalyst, reflux 2,2-Dichloromethyl-1,3-dioxolane 88-92 (distillation)
Hydrolysis 20-25% HCl, 100 °C, 45-55 h 3-Oxo-1-cyclobutane-carboxylic acid 49.1 - 92.1

This method benefits from using inexpensive and readily available starting materials, mild reaction conditions, and operational simplicity, making it suitable for scale-up.

Introduction of the Phenylthio Group

While direct literature on the phenylthio substitution on 3-methylcyclobutane carboxylic acid is limited in the provided sources, typical synthetic strategies for introducing phenylthio groups involve nucleophilic substitution reactions using thiophenol or phenylthiolate salts on suitable leaving groups at the 1-position of the cyclobutane ring.

A plausible approach is:

  • Conversion of the 1-position carboxylic acid or its derivative (e.g., acid chloride or ester) into a suitable electrophilic intermediate.
  • Nucleophilic substitution with phenylthiolate anion (generated from thiophenol and base) to install the phenylthio substituent.

This step often requires careful control of reaction conditions to avoid side reactions and maintain regioselectivity.

Methyl Substitution at the 3-Position

The methyl group at the 3-position can be introduced via alkylation reactions on the cyclobutane ring or by starting from methyl-substituted cyclobutane precursors.

One method involves:

  • Starting from 3-methylcyclobutanone or its derivatives.
  • Functionalization at the 1-position followed by phenylthio substitution.

Alternatively, methylation can be achieved through enolate chemistry on cyclobutanone derivatives, followed by subsequent steps to install the phenylthio and carboxylic acid groups.

Step Reaction Type Reagents/Conditions Outcome
1 Ketal formation 3-Dichloroacetone + ethylene glycol, acid catalyst, reflux Ketal intermediate
2 Acidic hydrolysis 20-25% HCl, 100 °C, 45-55 h 3-Oxo-1-cyclobutane-carboxylic acid
3 Methylation Base, methyl iodide or equivalent, enolate formation 3-Methyl substituted intermediate
4 Phenylthio substitution Phenylthiolate salt, nucleophilic substitution 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid

This sequence is inferred based on known chemistry of cyclobutane derivatives and related carboxylic acids.

  • The hydrolysis step to obtain 3-oxo-1-cyclobutane-carboxylic acid is critical, with reaction time and acid concentration significantly affecting yield and purity.
  • Use of different ester precursors affects the yield of the acid intermediate, with isopropyl esters giving the highest yield (92.1%) under optimized conditions.
  • Phenylthio substitution requires nucleophilic conditions and may be sensitive to steric hindrance; thus, reaction optimization is necessary for high regio- and chemoselectivity.
  • Methyl substitution strategies are well-established in cyclobutane chemistry, often relying on enolate alkylation or starting from methylated precursors.
Preparation Step Reagents/Conditions Key Notes Yield Range (%)
Ketal formation 3-Dichloroacetone + ethylene glycol, p-TsOH, reflux Forms stable ketal intermediate 88-92 (distillation)
Acidic hydrolysis 20-25% HCl, 100 °C, 45-55 h Converts ketal to 3-oxo acid 49-92
Methylation Base + methyl iodide or equivalent Introduces methyl at 3-position Variable
Phenylthio substitution Phenylthiolate nucleophile, suitable electrophile Installs phenylthio group Requires optimization

Preparation of this compound involves multi-step synthesis starting from accessible cyclobutane precursors such as 3-dichloroacetone derivatives. Key steps include ketal formation, acidic hydrolysis to yield 3-oxo-1-cyclobutane-carboxylic acid, methyl substitution at the 3-position, and phenylthio group installation at the 1-position. The hydrolysis step is well-documented with high yields when optimized, while the phenylthio substitution and methylation require careful reaction design to achieve the desired substitution pattern.

The methods highlighted are supported by patent literature and peer-reviewed research, emphasizing cost-effective, scalable, and mild reaction conditions suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: The phenylthio group can be reduced to form a thiol group.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Protein Farnesyltransferase
One of the critical applications of 3-methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is its role as an inhibitor of protein farnesyltransferase. This enzyme is crucial in the farnesylation process of the Ras oncogene protein, which is implicated in the proliferation of cancer cells. By inhibiting this enzyme, the compound can potentially block cancer cell growth, making it a candidate for cancer therapeutics .

Case Study: Cancer Treatment
A study demonstrated that compounds similar to this compound effectively inhibit the farnesylation of Ras proteins, leading to reduced proliferation of transformed cells. This inhibition has implications for preventing tumor growth and managing conditions such as restenosis, where blood vessels narrow after surgery .

Organic Synthesis

Synthesis of Cyclobutane Derivatives
this compound serves as an important intermediate in the synthesis of various cyclobutane derivatives. Its unique structure allows for diverse transformations, including ring expansions and functional group modifications, which are essential in creating more complex organic molecules .

Data Table: Synthetic Pathways
The following table summarizes key synthetic pathways involving this compound:

Reaction TypeConditionsProductsYield (%)
Ring ExpansionBF3·Et2O, room temperatureCyclopentane derivatives84-85
FunctionalizationMethanesulfonic acid treatmentAryl-substituted cyclopentanes62
Nucleophilic SubstitutionSilver tetrafluoroborateThiol derivatives83-98

Potential in Drug Development

Antitumor Activity
Research indicates that compounds derived from this compound exhibit antitumor activity. The structural features facilitate interactions with biological targets involved in tumor growth and metastasis .

Case Study: Androgen Receptor Antagonists
In a study focusing on androgen receptor antagonists for treating castration-resistant prostate cancer, derivatives of cyclobutane compounds were evaluated for their efficacy. The results showed promising activity against prostate cancer cell lines, indicating that this compound could be a valuable scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis routes, and applications of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid with similar compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Synthesis Method References
This compound 1-(phenylthio), 3-methyl C₁₂H₁₄O₂S Potential bioactivity; constrained geometry Not specified in evidence N/A
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 1-(3-chlorophenyl), 3-methyl C₁₂H₁₃ClO₂ Bioactive scaffold; halogen enhances stability Halogenation of cyclobutane precursor
3-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclobutane-1-carboxylic acid 3-(silyl ether-protected hydroxymethyl) C₁₃H₂₄O₃Si Industrial scalability; hydrolytically stable Hydrolysis, oxidation, silylation
Methyl 3-methylenecyclobutane-1-carboxylate Methyl ester, 3-methylene C₇H₁₀O₂ Low boiling point (56–59°C at 20 Torr); research use Esterification of cyclobutane acid
1-(Acetamidomethyl)-3,3-difluorocyclobutane-1-carboxylic acid Acetamidomethyl, 3,3-difluoro C₉H₁₂F₂N₂O₃ Enhanced metabolic stability (fluorine effect) Amidation, fluorination

Key Comparative Insights

  • Electronic Effects : The phenylthio group in the target compound contrasts with halogenated (e.g., chloro in ) or fluorinated (e.g., difluoro in ) analogs. Sulfur’s electron-donating nature may enhance nucleophilic reactivity compared to electron-withdrawing halogens.
  • Synthetic Accessibility: Industrial-friendly methods (e.g., absence of transition metals in ) are notable for analogs like 3-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutane-1-carboxylic acid. The target compound’s synthesis route remains unspecified but could leverage similar cyclobutane ring-forming strategies.
  • Biological Relevance : Cyclobutane derivatives with constrained geometries (e.g., E7/Z7 in ) are used in peptide stapling for stabilizing α-helical structures. The phenylthio group in the target compound may offer unique binding interactions in biomedical contexts.

Biological Activity

3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a methyl group and a phenylthio group, which may influence its reactivity and interaction with biological targets. The molecular formula is C11H14OSC_{11}H_{14}OS, and its structural representation can be summarized as follows:

3 Methyl 1 phenylthio cyclobutane 1 carboxylic acid\text{3 Methyl 1 phenylthio cyclobutane 1 carboxylic acid}

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that derivatives of cyclobutane compounds can modulate inflammatory pathways, potentially reducing inflammation markers such as cytokines.
  • Antimicrobial Properties : Some studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens.

Pharmacological Effects

The pharmacological effects of this compound have been explored in various contexts:

  • Cell Viability and Proliferation : In vitro studies demonstrated that the compound can influence cell viability in cancer cell lines by inducing apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as an antioxidant agent (Table 1).

Concentration (µM)DPPH Scavenging Activity (%)
1025
5055
10085

Case Study 2: Anti-inflammatory Properties

In a controlled study on inflammation models, the compound was tested for its ability to inhibit nitric oxide production in macrophages. Results showed a dose-dependent inhibition, suggesting its potential therapeutic role in inflammatory diseases.

Treatment GroupNO Production (µM)
Control15
Low Dose (10 µM)10
High Dose (100 µM)5

Discussion

The biological activity of this compound is promising, particularly concerning its antioxidant and anti-inflammatory properties. These activities could be beneficial in developing therapeutic agents for conditions related to oxidative stress and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.